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Compound Name: 6-Methylpiperidin-2-one

Cat. No.: B167070 Get Quote

An In-Depth Technical Guide to the Discovery and History of 6-Methylpiperidin-2-one

Abstract
6-Methylpiperidin-2-one, a chiral δ-valerolactam, represents a cornerstone scaffold in modern

synthetic and medicinal chemistry. This guide provides a comprehensive overview of its history,

from the foundational chemical principles that enabled its synthesis to the evolution of

sophisticated asymmetric methodologies. We will explore its critical role as a key intermediate

in the development of pharmaceuticals, detailing the classic and contemporary synthetic

routes. This document is intended for researchers, scientists, and drug development

professionals, offering both a historical perspective and practical, field-proven insights into the

chemistry of this vital heterocyclic compound.

Introduction: The Significance of a Chiral Lactam
6-Methylpiperidin-2-one is a heterocyclic compound featuring a six-membered ring containing

a nitrogen atom adjacent to a carbonyl group—a structure known as a lactam (specifically, a δ-

lactam). Its chemical formula is C₆H₁₁NO, and its structure is characterized by a methyl group

at the 6-position, adjacent to the nitrogen atom.[1][2][3] This substitution introduces a chiral

center, meaning the molecule exists as two non-superimposable mirror images or enantiomers:

(R)-6-methylpiperidin-2-one and (S)-6-methylpiperidin-2-one.

The importance of 6-Methylpiperidin-2-one in the scientific landscape stems from its utility as

a versatile building block. The piperidine ring is one of the most prevalent N-heterocyclic

structures found in FDA-approved drugs, making its derivatives highly sought after in

pharmaceutical research.[4][5] The chiral nature of 6-Methylpiperidin-2-one is particularly
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valuable, as the biological activity of a drug often resides in a single enantiomer. Utilizing an

enantiomerically pure starting material like (R)-6-Methylpiperidin-2-one can significantly

streamline the synthesis of complex drug molecules and help reduce off-target effects

associated with the inactive enantiomer.[6]

This guide will trace the scientific journey of this compound, beginning with the fundamental

reactions that underpin its creation and culminating in its modern applications as a key

pharmaceutical intermediate.[7]

Foundational Synthesis: The Beckmann
Rearrangement
While a singular "discovery" of 6-Methylpiperidin-2-one is not prominently documented, its

synthesis is intrinsically linked to one of the classic name reactions in organic chemistry: the

Beckmann rearrangement. Named after German chemist Ernst Otto Beckmann, this reaction

converts an oxime into an amide.[8] For cyclic oximes, the reaction yields a lactam,

accomplishing a ring expansion by inserting a nitrogen atom.[8][9]

The Beckmann rearrangement provides a direct and logical pathway to the piperidin-2-one

core. The synthesis of 6-Methylpiperidin-2-one via this route begins with 2-

methylcyclopentanone.

The process involves two key stages:

Oxime Formation: 2-methylcyclopentanone reacts with hydroxylamine (NH₂OH) to form 2-

methylcyclopentanone oxime.

Rearrangement: The oxime is then treated with a strong acid (such as sulfuric acid,

polyphosphoric acid) or other activating agents (like tosyl chloride or thionyl chloride).[8][9]

This activation converts the hydroxyl group into a good leaving group. The subsequent

rearrangement involves the migration of the carbon atom that is anti-periplanar (trans) to the

leaving group, resulting in the ring-expanded lactam, 6-Methylpiperidin-2-one.[9][10][11]

The Beckmann rearrangement has profound industrial significance, most famously in the

production of ε-caprolactam from cyclohexanone oxime, the monomer for Nylon 6.[8][9] This

industrial precedent established the reaction as a robust and scalable method for lactam
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synthesis, paving the way for its application in producing a wide array of substituted lactams,

including 6-Methylpiperidin-2-one, for research and pharmaceutical development.[12]
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2-Methylcyclopentanone Oxime

 + NH₂OH
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6-Methylpiperidin-2-one

 Acid Catalyst (H⁺)
(Rearrangement) 
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Caption: The Beckmann Rearrangement pathway to 6-Methylpiperidin-2-one.

Evolution of Synthetic Strategies
Beyond the classic Beckmann approach, other methodologies have been developed for

synthesizing piperidin-2-one scaffolds, driven by the need for milder conditions, greater

functional group tolerance, and, most importantly, stereocontrol.

Catalytic Hydrogenation of Pyridine Derivatives
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An alternative and powerful route to the core piperidine structure is the catalytic hydrogenation

of pyridine derivatives.[4][5] This approach involves the reduction of a substituted pyridine ring

to the corresponding saturated piperidine ring. For 6-Methylpiperidin-2-one, a logical

precursor would be a derivative of 6-methyl-2-pyridone.

The hydrogenation of pyridines can be challenging due to the stability of the aromatic ring.[4]

The reaction typically requires high pressures of hydrogen gas and a metal catalyst.[5]

Common catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and Raney nickel.

[5][13] The choice of catalyst and reaction conditions (solvent, temperature, pressure) is critical

to achieve high yields and chemoselectivity, especially when other reducible functional groups

are present in the molecule.[14] While early methods often required harsh conditions, recent

advancements have focused on developing more efficient catalysts that operate under milder

conditions.[4]

Asymmetric Synthesis for Pharmaceutical Applications
For drug development, obtaining a single enantiomer of a chiral molecule is often essential.

Modern synthetic chemistry has produced elegant solutions for the asymmetric synthesis of

chiral lactams. These methods establish the desired stereochemistry during the reaction

sequence, avoiding the need for costly and often inefficient chiral resolution of a racemic

mixture.

One reported asymmetric synthesis of a related compound, N-protected 3-methylpiperidin-2-

one, starts from commercially available and enantiomerically pure materials like D-

phenylglycinol and δ-valerolactone.[15] By using a chiral auxiliary (a chiral molecule temporarily

incorporated into the structure to direct the stereochemical outcome of a reaction), it is possible

to control the stereochemistry of subsequent transformations, such as alkylation, to introduce

the methyl group with a high degree of diastereoselectivity.[15] Although this example targets a

different isomer, the principles are directly applicable to the synthesis of enantiopure (R)- or

(S)-6-methylpiperidin-2-one, highlighting the strategic importance of stereocontrolled

synthesis in modern organic chemistry.

Role as a Key Pharmaceutical Intermediate
A chemical intermediate is a molecule that serves as a precursor or building block in the

synthesis of a final product, such as an Active Pharmaceutical Ingredient (API).[7] 6-
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Methylpiperidin-2-one, particularly its chiral forms, is a valuable intermediate for precisely this

reason.[6] Its structure provides a rigid scaffold that chemists can elaborate upon to build more

complex molecules with specific therapeutic properties.

The piperidine moiety is a common feature in drugs targeting the central nervous system

(CNS), among other areas.[4] (R)-6-Methylpiperidin-2-one is explicitly noted as a precursor

for antipsychotics (such as risperidone analogs) and analgesics.[6] The presence of the chiral

methyl group is leveraged to optimize the binding of the final drug molecule to its biological

target, thereby enhancing efficacy and reducing potential side effects.[6]

The general importance of the piperidone scaffold is further underscored by its use in

synthesizing highly active narcotic analgesics, including fentanyl analogues like remifentanil.

[16][17] While these examples may use different substituted piperidones, they illustrate the

immense value of this heterocyclic core in drug discovery.

(R)-6-Methylpiperidin-2-one
(Chiral Starting Material)

Multi-Step
Functionalization

Synthetic Elaboration
Active Pharmaceutical

Ingredient (API)
(e.g., Risperidone Analog)
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Caption: Role of 6-Methylpiperidin-2-one in a drug development workflow.

Technical Data and Protocols
Chemical and Physical Properties
The following table summarizes key properties for 6-Methylpiperidin-2-one.
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Property Value Source

IUPAC Name 6-methylpiperidin-2-one [1]

CAS Number 4775-98-8 [1][2]

Molecular Formula C₆H₁₁NO [1][2]

Molecular Weight 113.16 g/mol [1]

Melting Point 87.2 - 88 °C [18]

Boiling Point 254 °C at 760 mmHg [18]

SMILES CC1CCCC(=O)N1 [1][3]

InChIKey
XPMMAKUHNMSONL-

UHFFFAOYSA-N
[1]

Representative Experimental Protocol: Beckmann
Rearrangement
The following protocol is a representative method for the synthesis of 6-Methylpiperidin-2-one
based on the principles of the Beckmann rearrangement.

Objective: To synthesize 6-Methylpiperidin-2-one from 2-methylcyclopentanone.

Materials:

2-methylcyclopentanone

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium acetate or pyridine (as a base for oxime formation)

Ethanol/Water solvent system

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

Ice
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Sodium bicarbonate (NaHCO₃) solution

Dichloromethane or Ethyl Acetate (for extraction)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Step 1: Formation of 2-Methylcyclopentanone Oxime

In a round-bottom flask, dissolve 2-methylcyclopentanone and a slight molar excess of

hydroxylamine hydrochloride in a mixture of ethanol and water.

Add a base, such as sodium acetate or pyridine, to neutralize the HCl released from the

hydroxylamine salt.

Heat the mixture under reflux for 1-2 hours, monitoring the reaction by Thin Layer

Chromatography (TLC) until the starting ketone is consumed.

Cool the reaction mixture and pour it into cold water to precipitate the oxime.

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Beckmann Rearrangement to 6-Methylpiperidin-2-one

CAUTION: This step involves strong acid and is exothermic. Perform in a fume hood with

appropriate personal protective equipment.

In a clean, dry flask equipped with a magnetic stirrer and cooled in an ice bath, slowly and

carefully add the dried 2-methylcyclopentanone oxime in portions to a stirred volume of

concentrated sulfuric acid or PPA.

Maintain the temperature below 10-15 °C during the addition.

After the addition is complete, allow the mixture to warm to room temperature and then heat

gently (e.g., 50-60 °C) for 1-2 hours to drive the rearrangement to completion.

Carefully pour the acidic reaction mixture onto a large amount of crushed ice.
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Neutralize the resulting aqueous solution by slowly adding a saturated solution of sodium

bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

Extract the aqueous layer multiple times with an organic solvent like dichloromethane or

ethyl acetate.

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the

solvent under reduced pressure (rotary evaporation) to yield the crude 6-Methylpiperidin-2-
one.

The crude product can be further purified by recrystallization or column chromatography.

Conclusion
The journey of 6-Methylpiperidin-2-one from a product of a classic organic reaction to a highly

valued chiral intermediate in modern drug discovery exemplifies the progress of chemical

science. Its history is rooted in the robust and scalable Beckmann rearrangement, a testament

to the enduring power of fundamental synthetic methods. The subsequent development of

advanced catalytic and asymmetric syntheses has transformed this simple lactam into a

precision tool for constructing complex, life-saving pharmaceuticals. For researchers and drug

development professionals, understanding the history, synthesis, and application of scaffolds

like 6-Methylpiperidin-2-one is not merely an academic exercise; it is fundamental to the

innovation of next-generation therapeutics.

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 6-Methylpiperidin-2-one | C6H11NO | CID 20905 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Page loading... [guidechem.com]

3. PubChemLite - 6-methylpiperidin-2-one (C6H11NO) [pubchemlite.lcsb.uni.lu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b167070?utm_src=pdf-body
https://www.benchchem.com/product/b167070?utm_src=pdf-body
https://www.benchchem.com/product/b167070?utm_src=pdf-body
https://www.benchchem.com/product/b167070?utm_src=pdf-body
https://www.benchchem.com/product/b167070?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/6-Methylpiperidin-2-one
https://www.guidechem.com/encyclopedia/6-methylpiperidin-2-one-dic118024.html
https://pubchemlite.lcsb.uni.lu/e/compound/20905
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild
conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A
[pubs.rsc.org]

5. researchgate.net [researchgate.net]

6. (R)-6-Methylpiperidin-2-one (68330-73-4) for sale [vulcanchem.com]

7. mlunias.com [mlunias.com]

8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

9. alfa-chemistry.com [alfa-chemistry.com]

10. masterorganicchemistry.com [masterorganicchemistry.com]

11. Beckmann Rearrangement [organic-chemistry.org]

12. derpharmachemica.com [derpharmachemica.com]

13. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

14. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles:
an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science &
Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. scispace.com [scispace.com]

18. lookchem.com [lookchem.com]

To cite this document: BenchChem. [discovery and history of 6-Methylpiperidin-2-one].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167070#discovery-and-history-of-6-methylpiperidin-
2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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